molecular formula C7H8O4 B135884 6-Acetoxy-2H-pyran-3(6H)-one CAS No. 62644-49-9

6-Acetoxy-2H-pyran-3(6H)-one

Cat. No.: B135884
CAS No.: 62644-49-9
M. Wt: 156.14 g/mol
InChI Key: JJVMFCRCFSJODB-UHFFFAOYSA-N
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Description

6-Acetoxy-2H-pyran-3(6H)-one is an organic compound belonging to the pyranone family It is characterized by a six-membered ring containing an oxygen atom and a ketone group The acetoxy group at the sixth position adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Acetoxy-2H-pyran-3(6H)-one can be synthesized through several methods. One common approach involves the acetylation of 2H-pyran-3(6H)-one using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, with the acetoxy group being introduced at the sixth position of the pyranone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Acetoxy-2H-pyran-3(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 6-acetoxy-2H-pyran-3(6H)-ol.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyranone derivatives.

Scientific Research Applications

6-Acetoxy-2H-pyran-3(6H)-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: Utilized in the production of fine chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Acetoxy-2H-pyran-3(6H)-one involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which may participate in further biochemical reactions. The pyranone ring structure allows the compound to interact with enzymes and receptors, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2H-pyran-3(6H)-one: The parent compound without the acetoxy group.

    6-Hydroxy-2H-pyran-3(6H)-one: A derivative with a hydroxyl group instead of an acetoxy group.

    6-Methoxy-2H-pyran-3(6H)-one: A derivative with a methoxy group.

Uniqueness

6-Acetoxy-2H-pyran-3(6H)-one is unique due to the presence of the acetoxy group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(5-oxo-2H-pyran-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c1-5(8)11-7-3-2-6(9)4-10-7/h2-3,7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVMFCRCFSJODB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C=CC(=O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455697
Record name 6-Acetoxy-2H-pyran-3(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62644-49-9
Record name 6-Acetoxy-2H-pyran-3(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

24.0 g of 6-hydroxy-2H-pyran-3(6H)-one was dissolved in 80 ml of acetic anhydride. After cooling the solution to 0° C., 30 ml of pyridine was dropwise added thereto.
Quantity
24 g
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80 mL
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30 mL
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Synthesis routes and methods III

Procedure details

500 g (5.10 mol) of furfuryl alcohol (Compound 1) was dissolved in 1.65 L of water and 6.6 L of THF in a nitrogen gas stream and cooled to 0° C. or lower. To this, a mixture of 855 g (10.2 mol) of sodium hydrogen carbonate, 418 g (5.10 mol) of sodium acetate and 953 g (5.35 mol) of N-bromosuccinimide was added by spending 40 minutes. Thereafter, the resultant was agitated for an hour, and 2,083 g (20.4 mol) of acetic anhydride was added at 0° C. or lower. Then, the resultant was heated to room temperature and agitated overnight. At the end of the reaction, 20.5 L of a saturated aqueous sodium hydrogen carbonate solution was added, followed by extraction with ethyl acetate. The organic layer was dried with anhydrous sodium sulfate and subjected to vacuum concentration to obtain 776 g of a crude product (crude yield: 42.6%). The obtained crude product was subjected to column purification (n-Hex:AcOEt=3:1) to obtain 339 g of Compound (±) 4 as a yellow-brown oily product.
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500 g
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1.65 L
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855 g
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418 g
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953 g
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20.5 L
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6.6 L
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Synthesis routes and methods IV

Procedure details

2055 g of sodium hydrogen carbonate and 1004 g of sodium acetate were dissolved in a mixed solvent of 1.8 L of water and 15 L of THF. The resultant was cooled to −15° C., and 1.2 L of THF solution containing 2257 g of N-bromosuccinimide was added while maintaining the temperature at 0° C. or lower. Furthermore, 1200 g of furfuryl alcohol (Compound 1) was added while maintaining the temperature at 0° C. or lower, and agitated at the same temperature for 10 minutes. After confirming the end of the reaction by thin-layer chromatography, 299 g of DMAP and 2498 g of acetic anhydride were added while maintaining the temperature at 0° C. or lower. The reaction solution was heated to 30° C. and agitated at that temperature for 3.5 hours. After confirming the end of the reaction by thin-layer chromatography, the solution was cooled to 5° C., and added with 9.5 L of 2 N aqueous sodium hydroxide solution to prepare a solution of pH 6.5. This reaction solution was extracted with ethyl acetate and washed with a saturated sodium bicarbonate solution to obtain the organic layer. The solvent was distilled away under reduced pressure to obtain 1263 g of a crude product (±) 4 as a clear brown oily product (crude yield: 71.1%).
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2498 g
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299 g
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2257 g
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1.2 L
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2055 g
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1004 g
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reactant
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1.8 L
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solvent
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15 L
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solvent
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1200 g
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9.5 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the reactivity of 6-Acetoxy-2H-pyran-3(6H)-one?

A1: The research primarily explores the use of this compound as a substrate in Palladium-catalyzed stereospecific allylic substitution reactions. [, ] This is significant because it offers a route to synthesize a variety of substituted pyranone derivatives, which are important structural motifs in many biologically active natural products and pharmaceuticals.

Q2: What information do the research papers provide about the mechanism of these reactions?

A2: Both papers [, ] highlight that the reactions proceed with retention of configuration at the allylic position of this compound. This stereospecificity is crucial for controlling the three-dimensional structure of the final products, which can significantly impact their biological activity. While the exact mechanistic details are not extensively discussed, the use of a Palladium catalyst suggests the involvement of π-allyl palladium intermediates in the reaction pathway.

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